

what is Suc-Ala-Ala-Pro-Gly-pNA

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Compound Focus: Suc-Ala-Ala-Pro-Gly-pNA

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A Family of Related Compounds

The search results detail several peptides with structures very similar to your compound of interest, differing only in a single amino acid. The general structure is **Suc-Ala-Ala-Pro-X-pNA**, where "Suc" is a succinyl group, "pNA" stands for *para*-nitroaniline, and "X" is the variable amino acid that determines enzyme specificity [1] [2].

The table below summarizes the key characteristics of these closely related compounds for comparison:

Compound Name	Variable Amino Acid (X)	CAS Number	Molecular Formula	Primary Research Application
Suc-Ala-Ala-Pro-Glu-pNA [2]	Glutamic Acid (Glu)	108929-37-9	C ₂₆ H ₃₄ N ₆ O ₁₁	Chromogenic substrate for glutamyl endopeptidase [2].
Suc-Ala-Ala-Pro-Leu-pNA [1] [3]	Leucine (Leu)	70968-04-6	C ₂₇ H ₃₈ N ₆ O ₉	Substrate for activity assays of specific proteases (e.g., human pancreatic elastase 2) [1] [3].
Suc-Ala-Glu-Pro-Phe-pNA [4]	Glutamic Acid & Phenylalanine (Glu, Phe)	128802-76-6	C ₃₂ H ₃₈ N ₆ O ₁₁	Chromogenic substrate for peptidyl prolyl isomerase Pin1 [4].

How These Substrates Work

These compounds are designed as **chromogenic substrates** for studying enzyme activity. Their shared structure and mechanism can be visualized as follows:



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Chromogenic protease substrate mechanism: enzyme cleavage releases yellow p-nitroaniline for measurement.

Typical Experimental Workflows

Although a specific protocol for **Suc-Ala-Ala-Pro-Gly-pNA** was not found, the established methodologies for its analogs are well-documented and would be directly applicable.

- **Sample Preparation:** These substrates are typically supplied as a slightly yellow or off-white powder. They are often dissolved in **DMSO** to create a stock solution (e.g., 10-100 mM) before being diluted into the assay buffer [4].
- **Assay Conditions:** The enzyme reaction is performed in an appropriate buffer, and the increase in absorbance at **405 nm** is monitored over time using a spectrophotometer or a plate reader. The rate of color change is directly proportional to enzyme activity [1].
- **Storage:** To maintain stability, these compounds should be stored as a powder at $\leq -20^{\circ}\text{C}$, protected from light and moisture [1] [4].

Key Takeaways for Researchers

- **Specificity is Key:** The variable "X" amino acid in these substrates is critical. Researchers select a specific sequence (like -Leu or -Glu) based on the known cleavage preference of their target enzyme [1] [2].
- **Pro-Gly Sequence:** The "Pro-Gly" sequence in your compound of interest is a known recognition site for certain enzymes, particularly **prolyl oligopeptidase** and some collagenases. This suggests **Suc-**

Ala-Ala-Pro-Gly-pNA would likely be a substrate for enzymes that cleave at the C-terminal side of proline, especially before glycine.

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References

1. - Suc - Ala - Ala -Leu- Pro – Chem-Impex pNA [chemimpex.com]
2. - Suc - Ala - Ala -Glu- Pro | CAS#:108929-37-9 | Chemsrca pNA [chemsrc.com]
3. - Suc - Ala - Ala -Leu- Pro | CAS#:70968-04-6 | Chemsrca pNA [chemsrc.com]
4. - Suc -Glu- Ala -Phe- Pro (Suc-AEPF- pNA) | pNA Assay... Biochemical [invivochem.com]

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